molecular formula C16H18F3NO B12758384 4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine CAS No. 105919-44-6

4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine

Cat. No.: B12758384
CAS No.: 105919-44-6
M. Wt: 297.31 g/mol
InChI Key: AJBBFQVZSXETHQ-QPJJXVBHSA-N
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Description

4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine is a synthetic organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, in particular, is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 4-trifluoromethylcinnamoyl moiety.

Preparation Methods

The synthesis of 4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine can be compared with other piperidine derivatives, such as:

  • 4-Methyl-1-(3-trifluoromethylphenylcarbamoyl)piperidine
  • 4-Methyl-1-(4-methylthiophenylcarbamoyl)piperidine
  • 4-Methyl-1-(4-methyl-3-nitrophenylcarbamoyl)piperidine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The presence of the trifluoromethylcinnamoyl moiety in this compound imparts unique characteristics, such as enhanced lipophilicity and potential biological activity .

Properties

CAS No.

105919-44-6

Molecular Formula

C16H18F3NO

Molecular Weight

297.31 g/mol

IUPAC Name

(E)-1-(4-methylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C16H18F3NO/c1-12-8-10-20(11-9-12)15(21)7-4-13-2-5-14(6-3-13)16(17,18)19/h2-7,12H,8-11H2,1H3/b7-4+

InChI Key

AJBBFQVZSXETHQ-QPJJXVBHSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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